2,5-Dimethyl-1,3,5-hexatriene
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Overview
Description
2,5-Dimethyl-1,3,5-hexatriene is an organic compound with the molecular formula C8H12 It is a conjugated triene, meaning it contains three alternating double bonds within its carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dimethyl-1,3,5-hexatriene can be synthesized through various methods. One common approach involves the dehydrohalogenation of 2,5-dimethyl-3,4-dibromohexane using a strong base such as potassium tert-butoxide. The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide at elevated temperatures.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-1,3,5-hexatriene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Hydrogenation of the double bonds can yield saturated hydrocarbons.
Cycloaddition: It can participate in Diels-Alder reactions to form cyclic compounds.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid or osmium tetroxide can be used.
Reduction: Catalysts such as palladium on carbon or platinum are commonly employed.
Cycloaddition: Typically requires dienophiles and can be facilitated by heat or light.
Major Products
Oxidation: Epoxides or diols.
Reduction: Saturated hydrocarbons.
Cycloaddition: Cyclohexene derivatives.
Scientific Research Applications
2,5-Dimethyl-1,3,5-hexatriene has several applications in scientific research:
Chemistry: Used as a model compound to study conjugated systems and pericyclic reactions.
Biology: Employed in studies of membrane fluidity and dynamics due to its fluorescent properties.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-1,3,5-hexatriene in chemical reactions often involves its conjugated system. The alternating double bonds allow for delocalization of electrons, making it reactive in processes like cycloaddition and oxidation. In biological systems, its fluorescent properties enable it to interact with lipid bilayers, providing insights into membrane dynamics.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Hexatriene: Similar structure but without methyl groups.
2,4-Hexadiene: Contains two double bonds instead of three.
1,3-Butadiene: A simpler conjugated diene.
Uniqueness
2,5-Dimethyl-1,3,5-hexatriene is unique due to the presence of methyl groups, which influence its reactivity and physical properties. These groups can affect the compound’s stability, reactivity in cycloaddition reactions, and its interaction with biological membranes.
Properties
CAS No. |
41233-74-3 |
---|---|
Molecular Formula |
C8H12 |
Molecular Weight |
108.18 g/mol |
IUPAC Name |
(3E)-2,5-dimethylhexa-1,3,5-triene |
InChI |
InChI=1S/C8H12/c1-7(2)5-6-8(3)4/h5-6H,1,3H2,2,4H3/b6-5+ |
InChI Key |
ZVFFWOKVVPSTAL-AATRIKPKSA-N |
Isomeric SMILES |
CC(=C)/C=C/C(=C)C |
Canonical SMILES |
CC(=C)C=CC(=C)C |
Origin of Product |
United States |
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